Cinromide

Description

Structure

3D Structure

Properties

IUPAC Name |

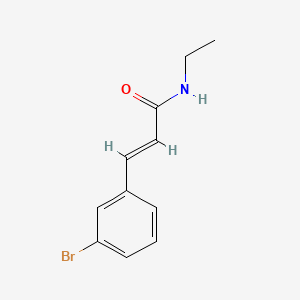

(E)-3-(3-bromophenyl)-N-ethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3,(H,13,14)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCXGZCEMNMWIL-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)/C=C/C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046417 | |

| Record name | Cinromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58473-74-8, 69449-19-0 | |

| Record name | (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58473-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058473748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069449190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58473-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M197KE7A5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 3-bromo-N-ethylcinnamamide (Cinromide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-N-ethylcinnamamide, a molecule of significant interest in pharmaceutical research, also known as Cinromide. Initially investigated for its anticonvulsant properties, recent studies have identified it as a potent and selective inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19). This guide details its discovery, synthesis, and mechanism of action, with a focus on its interaction with the B⁰AT1 transporter. Detailed experimental protocols, quantitative data, and visual diagrams of the relevant biological pathways and synthetic routes are presented to facilitate further research and development.

Discovery and Biological Activity

3-bromo-N-ethylcinnamamide, or this compound, was first reported as a novel anticonvulsant agent in the early 1980s.[1] Its development marked an effort to identify new therapeutic agents for epilepsy. More recently, through high-throughput screening of pharmacologically active compounds, this compound was identified as a robust and selective inhibitor of the human neutral amino acid transporter B⁰AT1 (SLC6A19).[2] This transporter is crucial for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.

The inhibition of B⁰AT1 by this compound has been shown to have significant metabolic consequences. By blocking the uptake of neutral amino acids, this compound can induce a state mimicking dietary protein restriction. This leads to downstream effects such as increased levels of glucagon-like peptide-1 (GLP-1) and fibroblast growth factor 21 (FGF21), and reduced signaling through the mammalian target of rapamycin (mTOR) pathway. These effects suggest potential therapeutic applications in metabolic diseases like type 2 diabetes and phenylketonuria.

Quantitative Biological Data

The inhibitory activity of 3-bromo-N-ethylcinnamamide against the B⁰AT1 transporter has been quantified in multiple studies. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ | 0.3 µM | FLIPR membrane potential assay in MDCK cells expressing hSLC6A19 | [2] |

| IC₅₀ | 0.5 µM | Isoleucine transport inhibition in CHO-BC cells | [3] |

Synthesis of 3-bromo-N-ethylcinnamamide

The synthesis of 3-bromo-N-ethylcinnamamide is typically achieved through the amidation of 3-bromocinnamic acid with ethylamine. This process involves the activation of the carboxylic acid group of 3-bromocinnamic acid to facilitate nucleophilic attack by the amine.

Synthetic Workflow

Caption: Synthetic workflow for 3-bromo-N-ethylcinnamamide.

Experimental Protocol

This protocol describes a general method for the synthesis of 3-bromo-N-ethylcinnamamide from 3-bromocinnamic acid.

Materials:

-

3-bromocinnamic acid

-

Thionyl chloride (SOCl₂) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)

-

Ethylamine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (or other suitable base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: Activation of 3-bromocinnamic acid (Acid Chloride Method)

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromocinnamic acid (1.0 eq) in anhydrous dichloromethane.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-bromocinnamoyl chloride.

Step 2: Amidation with Ethylamine

-

Dissolve the crude 3-bromocinnamoyl chloride in anhydrous dichloromethane.

-

In a separate flask, dissolve ethylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Slowly add the ethylamine solution to the acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

-

Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3-bromo-N-ethylcinnamamide.

Characterization Data (Predicted)

| Analysis | Expected Data |

| ¹H NMR | δ (ppm): 1.1-1.3 (t, 3H, -CH₂CH₃ ), 3.3-3.5 (q, 2H, -CH₂ CH₃), 5.8-6.0 (br s, 1H, -NH-), 6.4-6.6 (d, 1H, Ar-CH=CH -), 7.2-7.8 (m, 4H, Ar-H), 7.5-7.7 (d, 1H, Ar-CH =CH-) |

| ¹³C NMR | δ (ppm): 14.5 (-CH₂CH₃ ), 34.8 (-CH₂ CH₃), 122.0, 122.5, 126.9, 129.9, 130.3, 133.0, 136.9, 140.0, 165.5 (C=O) |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~3050 (aromatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1620 (C=C stretch), ~1540 (N-H bend, Amide II) |

| Mass Spec | [M+H]⁺ calculated for C₁₁H₁₂BrNO: 254.0175; found: ~254.0 |

Mechanism of Action: B⁰AT1 Inhibition Signaling Pathway

The primary mechanism of action of 3-bromo-N-ethylcinnamamide is the inhibition of the B⁰AT1 (SLC6A19) transporter. This transporter is responsible for the sodium-dependent uptake of neutral amino acids in the small intestine and kidneys. Inhibition of B⁰AT1 leads to a cascade of downstream cellular and systemic effects.

Caption: Signaling pathway of B⁰AT1 inhibition by 3-bromo-N-ethylcinnamamide.

Conclusion

3-bromo-N-ethylcinnamamide (this compound) has evolved from an anticonvulsant candidate to a promising lead compound for the development of therapeutics targeting metabolic diseases. Its well-defined mechanism of action as a potent B⁰AT1 inhibitor opens avenues for further investigation into its therapeutic potential. This guide provides the foundational knowledge, including synthetic protocols and biological data, to support and accelerate future research in this area. The provided methodologies and data can serve as a valuable resource for medicinal chemists, pharmacologists, and drug development scientists.

References

An In-depth Technical Guide to the Physicochemical Properties of Cinromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinromide, with the IUPAC name (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide, is an anticonvulsant agent that has garnered research interest due to its specific mechanism of action.[1][2] It functions as an inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19).[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and visualizes key concepts through diagrams to support further research and drug development efforts.

Physicochemical Properties

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide | [2] |

| Synonyms | trans-3-Bromo-N-ethylcinnamamide, Cinromida, Cinromidum | [1][2] |

| Chemical Formula | C₁₁H₁₂BrNO | [1] |

| Molecular Weight | 254.12 g/mol | [1][2] |

| Appearance | White to off-white crystals | [1] |

| CAS Number | 58473-74-8 | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 89-90 °C | [2] |

| Boiling Point | Not available | |

| pKa | Not available | |

| logP (Octanol-Water Partition Coefficient) | Not available |

Table 3: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 45 mg/mL (177.08 mM) | [3] |

| Propylene Glycol | A solution of 50 mg/mL has been prepared. | [1] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2 mg/mL (7.87 mM) | [3] |

| Water | Not available | |

| Ethanol | Not available |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of Active Pharmaceutical Ingredients (APIs) like this compound are crucial for standardized research. Below are methodologies for key experiments.

Melting Point Determination (Capillary Method)

This method is a common and reliable technique for determining the melting point of a crystalline solid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Ensure the this compound sample is dry and in a fine powder form.

-

Load the sample into a capillary tube by pressing the open end into the powder. The sample should be compacted to a height of 2-3 mm at the bottom of the tube.

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, heat the block rapidly to about 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4][5][6][7][8]

-

-

Purity Assessment: A sharp melting point range (typically 0.5-1.5 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.[4]

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[2]

-

Apparatus: Stoppered flasks or vials, an orbital shaker or rotator with temperature control, analytical balance, filtration system (e.g., syringe filters), a suitable analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the desired solvent (e.g., water, ethanol, pH-adjusted buffers).[2]

-

Seal the flasks and place them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C).

-

Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can establish the necessary equilibration time.[9]

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solid.

-

Dilute the filtrate appropriately and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

-

The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.[1]

-

Apparatus: Potentiometer with a pH electrode, magnetic stirrer, burette.

-

Procedure:

-

Calibrate the pH meter using standard buffers.

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution by adding small, precise increments of a standardized acid (e.g., HCl) or base (e.g., NaOH) titrant.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the derivative of the titration curve.[1]

-

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties.

-

Apparatus: Separatory funnels or vials, orbital shaker, analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).

-

Dissolve a known amount of this compound in either the aqueous or the octanol phase.

-

Combine the two phases in a separatory funnel in a defined volume ratio (e.g., 1:1).

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-24 hours).

-

Allow the two phases to separate completely.

-

Determine the concentration of this compound in both the aqueous and the octanol phases using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient (P).

-

Visualizations

Mechanism of Action: Inhibition of B⁰AT1 Transporter

This compound's primary mechanism of action is the inhibition of the B⁰AT1 (SLC6A19) transporter, which is responsible for the sodium-dependent co-transport of neutral amino acids across the apical membrane of epithelial cells in the intestine and kidneys.

Caption: Inhibition of the B⁰AT1 transporter by this compound.

Experimental Workflow: Physicochemical Characterization

The process of characterizing a new API involves a logical flow of experiments to determine its fundamental properties.

References

- 1. ikm.org.my [ikm.org.my]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 4. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. genecards.org [genecards.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 9. TRANS-3-BROMO-N-ETHYLCINNAMAMIDE | 58473-74-8 [chemicalbook.com]

Cinromide as a Selective B0AT1 Transporter Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cinromide as a selective inhibitor for the Solute Carrier Family 6 Member 19 (SLC6A19), also known as the B⁰AT1 neutral amino acid transporter. This document consolidates key quantitative data, details essential experimental protocols for its study, and illustrates the underlying biological pathways and mechanisms.

Introduction to the B⁰AT1 (SLC6A19) Transporter

The B⁰AT1 transporter is a sodium-dependent symporter responsible for the uptake of all neutral amino acids across the apical membrane of epithelial cells, primarily in the small intestine and kidneys.[1][2] Its function is critical for the absorption of dietary amino acids and the reabsorption of amino acids from glomerular filtrate.[1][3] For proper cell surface expression and activity, B⁰AT1 requires the co-expression of an ancillary protein: angiotensin-converting enzyme 2 (ACE2) in the intestine or collectrin (TMEM27) in the kidney.[4][5][6]

Dysfunction of B⁰AT1 due to mutations in the SLC6A19 gene leads to Hartnup disorder, an autosomal recessive condition characterized by neutral aminoaciduria.[4][7] Pharmacological inhibition of B⁰AT1 is being explored as a therapeutic strategy for metabolic diseases. By limiting the absorption of neutral amino acids, B⁰AT1 inhibitors can mimic a state of protein restriction, which has been shown to improve metabolic health.[6][7] This has potential applications in treating conditions such as phenylketonuria, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[7][8]

This compound: A Selective B⁰AT1 Inhibitor

This compound is a small molecule that has been identified as a robust and selective inhibitor of the B⁰AT1 transporter.[9][10] Originally investigated for its anticonvulsant properties, its development was halted due to modest efficacy and associated side effects.[9] However, its potent activity against B⁰AT1 has made it a valuable tool compound for in vitro research and a lead scaffold for the development of new metabolic therapies.[7][9]

Mechanism of Action

Recent structural biology studies have revealed that this compound and its analogs likely act as allosteric inhibitors .[8][11] Instead of competing with the amino acid substrate at the primary binding site (S1), these inhibitors bind to an allosteric site located in the extracellular vestibule of the transporter.[11][12] This binding event prevents the large conformational change—specifically, a movement of transmembrane helices TM1 and TM6—that is necessary for the transporter to transition from its outward-open state to an occluded state, thus locking the transporter and blocking substrate translocation.[8][12]

Figure 1: Allosteric inhibition of the B0AT1 transporter by this compound.

Quantitative Data: Potency and Structure-Activity Relationship (SAR)

This compound's inhibitory potency against B⁰AT1 has been determined using various cell-based functional assays. The half-maximal inhibitory concentration (IC₅₀) values are consistently in the sub-micromolar to low micromolar range.

Table 1: Inhibitory Potency (IC₅₀) of this compound Against Human B⁰AT1 (hSLC6A19)

| Compound | Assay Type | Cell Line | IC₅₀ (µM) | Reference |

| This compound | Radioactive Uptake | CHO-BC¹ | 0.8 ± 0.1 | [11] |

| This compound | FLIPR² Assay | CHO-BC¹ | 0.5 | [7] |

| This compound | FMP³ Assay | MDCK-hSLC6A19⁴ | 0.38 | [9] |

| This compound | Isotope Uptake | MDCK-hSLC6A19⁴ | 0.45 | [9] |

| ¹CHO cells stably expressing B⁰AT1 and collectrin.[7][11] | ||||

| ²Fluorescence Imaging Plate Reader.[7] | ||||

| ³FLIPR Membrane Potential.[9] | ||||

| ⁴MDCK cells stably expressing human SLC6A19 and TMEM27.[9] |

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs

A study of structurally related analogs demonstrated a clear SAR, validating the chemical scaffold for further optimization.[9]

| Compound Analog | FMP Assay IC₅₀ (µM) | Uptake Assay IC₅₀ (µM) | Reference |

| This compound (Parent) | 0.38 | 0.45 | [9] |

| Analog 2 | 0.28 | 0.32 | [9] |

| Analog 3 | 0.40 | 0.47 | [9] |

| Analog 4 | 1.1 | 1.5 | [9] |

| Analog 5 | 2.0 | 2.1 | [9] |

Key Experimental Protocols

The characterization of this compound and other B⁰AT1 inhibitors relies on robust functional assays. Below are detailed methodologies for two common approaches.

Protocol 1: Radioactive Amino Acid Uptake Assay

This assay directly measures the transport of a radiolabeled substrate (e.g., L-[¹⁴C]-leucine) into cells overexpressing B⁰AT1.

Objective: To determine the IC₅₀ of an inhibitor by quantifying its effect on B⁰AT1-mediated substrate uptake.

Materials:

-

CHO cells stably co-expressing B⁰AT1 and collectrin (CHO-BC cells).[11][13]

-

35 mm culture dishes.

-

Hanks' Balanced Salt Solution (HBSS).

-

Radiolabeled substrate: L-[U-¹⁴C]leucine or L-[U-¹⁴C]isoleucine.[13]

-

Test inhibitor (e.g., this compound) at various concentrations.

-

Scintillation counter and fluid.

Methodology:

-

Cell Culture: Seed CHO-BC cells in 35 mm dishes and grow for 48–72 hours until they reach 80-90% confluence.[13]

-

Preparation: On the day of the assay, remove the culture medium and wash the cell monolayers three times with HBSS to remove any residual amino acids.[13]

-

Inhibition Step: Pre-incubate the cells with HBSS containing the desired concentrations of the test inhibitor for a specified time (e.g., 10 minutes) at 37°C.

-

Uptake Initiation: Initiate the transport reaction by adding HBSS containing the radiolabeled substrate (e.g., 150 µM L-[¹⁴C]leucine) and the corresponding inhibitor concentration.[13]

-

Incubation: Incubate the cells for a short, linear uptake period (e.g., 6 minutes) in a 37°C water bath.[13]

-

Uptake Termination: Rapidly terminate the transport by aspirating the radioactive solution and washing the cells three times with ice-cold HBSS.

-

Cell Lysis & Measurement: Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific B⁰AT1-mediated uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor or in Na⁺-free buffer). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀.

Protocol 2: FLIPR Membrane Potential (FMP) Assay

This high-throughput assay uses a fluorescent dye to detect changes in cell membrane potential. Since B⁰AT1 is an electrogenic transporter (co-transporting a positive Na⁺ ion with a neutral amino acid), substrate uptake leads to membrane depolarization, which can be measured as an increase in fluorescence.[6][14]

Objective: To screen compounds or determine inhibitor potency by measuring the inhibition of substrate-induced membrane depolarization.

Materials:

-

MDCK or CHO cells stably expressing B⁰AT1 and its ancillary subunit.[6][9]

-

96- or 384-well black-walled, clear-bottom microplates.

-

FLIPR Membrane Potential Assay Kit (or similar voltage-sensitive fluorescent dye).

-

Assay buffer (e.g., HBSS).

-

Substrate solution (e.g., 3 mM L-isoleucine).[9]

-

Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.

Methodology:

-

Cell Plating: Plate the stable cell line in microplates and grow to confluence.

-

Dye Loading: Remove the culture medium and add the fluorescent membrane potential dye diluted in assay buffer. Incubate for a specified time (e.g., 1 hour) at 37°C to allow for dye loading.

-

Compound Addition: Transfer the plate to the FLIPR instrument. Record a baseline fluorescence reading. The instrument then adds the test compounds (e.g., this compound at various concentrations) to the wells.[9]

-

Substrate Addition & Measurement: After a brief incubation with the compound, the instrument adds the substrate solution (e.g., L-isoleucine) to initiate transport.[9]

-

Fluorescence Reading: The fluorescence intensity is monitored in real-time before and after the addition of the substrate. Substrate-induced depolarization results in an increased fluorescence signal.

-

Data Analysis: The inhibitory effect is calculated as the percentage reduction in the substrate-induced fluorescence signal in the presence of the compound compared to the DMSO control. Plot the percent inhibition against inhibitor concentration to determine the IC₅₀.

Figure 2: A typical experimental workflow for identifying and characterizing B0AT1 inhibitors.

Signaling Pathways and Physiological Consequences of B⁰AT1 Inhibition

Inhibiting B⁰AT1 in the intestine and kidneys reduces systemic amino acid availability, triggering downstream signaling cascades that are beneficial for metabolic health.

-

Amino Acid Sensing Pathways: In intestinal epithelial cells, reduced intracellular amino acid levels lead to the downregulation of the mTOR (mechanistic Target of Rapamycin) pathway , a key regulator of cell growth and metabolism.[15] Concurrently, it activates the GCN2/ATF4 stress response pathway , which is a hallmark of amino acid deprivation.[15]

-

Hormonal Response: The reduced systemic amino acid levels, mimicking protein restriction, stimulate the liver to produce and release Fibroblast Growth Factor 21 (FGF21) .[8][16] FGF21 is a potent metabolic hormone that enhances lipid metabolism and improves insulin sensitivity.[7]

-

Incretin Effect: An overload of unabsorbed amino acids in the intestinal lumen stimulates enteroendocrine L-cells to secrete Glucagon-Like Peptide-1 (GLP-1) .[8][16] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying, thereby improving glycemic control.

References

- 1. Sodium-dependent neutral amino acid transporter B(0)AT1 - Wikipedia [en.wikipedia.org]

- 2. The role of the neutral amino acid transporter B0AT1 (SLC6A19) in Hartnup disorder and protein nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression and regulation of the neutral amino acid transporter B0AT1 in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Expression and regulation of the neutral amino acid transporter B0AT1 in rat small intestine | PLOS One [journals.plos.org]

- 6. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]

- 14. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Role of Cinromide in Neutral Amino Acid Transport: A Technical Guide

Introduction

Cinromide, initially investigated as an anticonvulsant agent, has been identified as a potent and selective inhibitor of the neutral amino acid transporter SLC6A19, also known as B⁰AT1.[1] This transporter is crucial for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[2][3][4] Its dysfunction is associated with Hartnup disease, a condition characterized by the malabsorption of neutral amino acids.[1][4][5] Furthermore, SLC6A19 is being explored as a therapeutic target for metabolic disorders such as phenylketonuria, urea-cycle disorders, and type 2 diabetes due to its role in amino acid homeostasis.[2][5] This guide provides a comprehensive overview of the interaction between this compound and the SLC6A19 transporter, detailing the quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Data: Inhibition of SLC6A19 by this compound

This compound's inhibitory effect on the human SLC6A19 transporter has been quantified across various functional assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency.

| Assay Type | Cell Line | Substrate | IC₅₀ of this compound (µM) | Reference |

| FLIPR Membrane Potential (FMP) Assay | MDCK cells expressing hSLC6A19 and TMEM27 | Not specified | 0.28 | [6] |

| Stable Isotope-Labeled Amino Acid Uptake Assay | MDCK cells expressing hSLC6A19 and TMEM27 | Not specified | 0.37 | [6] |

| Radioactive Flux Assay (Optimized) | CHO-BC cells | L-[¹⁴C]leucine | 0.8 ± 0.1 | [2][3] |

| FLIPR Assay | CHO-BC cells | Isoleucine | ~0.5 | [4] |

Mechanism of Action

This compound acts as an allosteric inhibitor of the B⁰AT1 transporter.[2] High-resolution cryo-electron microscopy studies have revealed that inhibitors structurally similar to this compound bind to an allosteric site in the vestibule of the transporter.[2] This binding event prevents the conformational change required for the transporter to move from an outward-open state to an occluded state, thereby blocking the transport of amino acids.[2][3] Specifically, the binding of these inhibitors obstructs the movement of transmembrane helices TM1 and TM6.[2][3]

The following diagram illustrates the proposed inhibitory mechanism of this compound on the B⁰AT1 transporter.

Caption: Proposed allosteric inhibition of B⁰AT1 by this compound.

Experimental Protocols

The characterization of this compound as an SLC6A19 inhibitor has been established through several key experimental methodologies.

FLIPR Membrane Potential (FMP) Assay

This cell-based functional assay measures changes in membrane potential, which is an indirect indicator of transporter activity.

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells or Chinese Hamster Ovary (CHO) cells stably expressing human SLC6A19 (hSLC6A19) and its ancillary subunit TMEM27.[1][4]

-

Principle: The transport of neutral amino acids by SLC6A19 is coupled with the influx of Na⁺ ions, leading to depolarization of the cell membrane. This change in membrane potential is detected by a voltage-sensitive fluorescent dye.

-

Protocol Outline:

-

Cells are seeded in microplates and grown to confluence.

-

The cells are loaded with a fluorescent membrane potential-sensitive dye.

-

A baseline fluorescence reading is taken using a Fluorescence Imaging Plate Reader (FLIPR).

-

This compound or other test compounds are added to the wells. In some protocols, a 30-minute pre-incubation with the compound is performed.[4]

-

A substrate amino acid (e.g., isoleucine) is added to initiate transport and membrane depolarization.[4]

-

The change in fluorescence intensity is measured over time. Inhibition is quantified by the reduction in the fluorescence signal in the presence of the inhibitor compared to the control.

-

The following diagram outlines the workflow of the FLIPR assay.

Caption: Workflow for the FLIPR Membrane Potential Assay.

Stable Isotope-Labeled or Radioactive Amino Acid Uptake Assay

This assay directly measures the transport of a labeled amino acid substrate into the cells.

-

Cell Line: MDCK or CHO cells stably expressing hSLC6A19 and TMEM27.[1][3]

-

Principle: The rate of uptake of a radiolabeled (e.g., L-[¹⁴C]leucine) or stable isotope-labeled amino acid is measured in the presence and absence of an inhibitor.[3]

-

Protocol Outline:

-

Cells are cultured in multi-well plates.

-

To differentiate B⁰AT1 activity from other endogenous transporters, Na⁺-free buffers and inhibitors of other transporters (like JPH203 for LAT1 and GPNA for ASCT2) can be used.[3]

-

Cells are pre-incubated with various concentrations of this compound.

-

The uptake is initiated by adding a buffer containing the labeled amino acid substrate.

-

After a defined incubation period, the uptake is stopped by rapidly washing the cells with an ice-cold buffer to remove the extracellular labeled substrate.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter, or the intracellular concentration of the stable isotope-labeled amino acid is determined by mass spectrometry.

-

The inhibition of uptake is calculated by comparing the results from inhibitor-treated cells to control cells.

-

The logical relationship for isolating B⁰AT1 activity in an uptake assay is depicted below.

Caption: Isolating B⁰AT1 activity with selective inhibitors.

This compound's Original Context: An Anticonvulsant

While now recognized as a potent B⁰AT1 inhibitor, this compound (3-bromo-N-ethylcinnamamide) was originally developed and evaluated as an anticonvulsant.[7][8][9] Clinical studies in the 1980s showed it had some efficacy but also produced central nervous system and gastrointestinal side effects, which ultimately led to the discontinuation of its development for epilepsy.[9] Its mechanism as an anticonvulsant was not fully elucidated, though it was shown to depress excitatory transmission and facilitate segmental inhibition in preclinical models.[7] The discovery of its potent effect on SLC6A19 was the result of a high-throughput screening of a library of pharmacologically active compounds.[1]

This compound has been repurposed in a research context as a valuable pharmacological tool for studying the function of the neutral amino acid transporter SLC6A19 (B⁰AT1). Its well-characterized, potent, and selective inhibitory activity makes it a reference compound for investigating the role of this transporter in amino acid homeostasis and for the development of novel therapeutics targeting metabolic diseases. The detailed experimental protocols and quantitative data presented provide a foundation for further research in this area.

References

- 1. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound on inhibitory and excitatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound's metabolite in monkey model: gastric administration and seizure control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound in epilepsy: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

Allosteric Modulation of B⁰AT1 by Cinromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1, is the primary transporter responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1][2][3] Its critical role in amino acid homeostasis has made it a significant therapeutic target for metabolic disorders such as phenylketonuria and type 2 diabetes.[2][3][4] Cinromide has been identified as a selective inhibitor of B⁰AT1, acting through a novel allosteric mechanism.[2][5][6] This technical guide provides an in-depth overview of the allosteric binding site of this compound on B⁰AT1, presenting key quantitative data, detailed experimental protocols, and mechanistic visualizations.

Allosteric Binding Site and Mechanism of Action

High-resolution cryo-electron microscopy (cryo-EM) studies have revealed that this compound and its analogs bind to an allosteric site located in the extracellular vestibule of B⁰AT1.[1][2][3][5] This binding site is distinct from the orthosteric substrate-binding site (S1).[2][5] The binding of this compound to this allosteric pocket prevents the conformational changes necessary for amino acid transport. Specifically, it sterically hinders the movement of transmembrane helices TM1 and TM6, locking the transporter in an outward-open conformation and preventing its transition to the occluded and inward-facing states required for substrate translocation.[1][2][3][5]

Signaling and Mechanistic Pathway

The binding of this compound to the allosteric site on B⁰AT1 initiates a series of events that culminate in the inhibition of amino acid transport. This can be visualized as a signaling pathway.

Quantitative Data

The inhibitory potency of this compound and related compounds has been determined using various functional assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Compound | Assay Type | IC₅₀ (µM) | Reference |

| This compound | FLIPR | 0.8 ± 0.1 | [5] |

| This compound | Radioactive Uptake | 0.5 | [7][8] |

| Compound E4 | FLIPR | 7.7 ± 1.9 | [5] |

| Compound E4 | Radioactive Uptake | 13.7 | [7] |

| Compound CB3 | FLIPR | 1.9 | [7] |

| Compound E18 | FLIPR | 3.4 | [7] |

Experimental Protocols

The characterization of this compound's interaction with B⁰AT1 has relied on several key experimental techniques. Detailed methodologies for these assays are provided below.

FLIPR Membrane Potential (FMP) Assay

This high-throughput assay measures changes in membrane potential associated with the electrogenic transport of amino acids by B⁰AT1.[4][6]

Experimental Workflow:

Detailed Steps:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human B⁰AT1 and its ancillary protein collectrin (CHO-BC cells) are seeded into 96-well microplates and cultured to form a confluent monolayer.[4][9]

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a fluorescent membrane potential-sensitive dye in a suitable buffer.

-

Washing: After incubation, the cells are washed to remove any extracellular dye.

-

Compound Addition: Test compounds, such as this compound, are added to the wells at various concentrations.

-

Substrate Addition and Measurement: The plate is placed in a FLIPR instrument. An amino acid substrate (e.g., leucine) is added to initiate transport, and the resulting change in fluorescence, indicative of membrane depolarization, is monitored in real-time.[4]

-

Data Analysis: The fluorescence signal is used to calculate the percentage of inhibition at each compound concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Radioactive Amino Acid Uptake Assay

This assay directly measures the transport of a radiolabeled amino acid into cells expressing B⁰AT1.[4][5]

Experimental Workflow:

Detailed Steps:

-

Cell Culture: CHO-BC cells are grown to confluence in 24-well plates.[9]

-

Washing: Cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to remove the culture medium.[9] To determine Na+-independent uptake, NaCl is replaced with NMDG-Cl.[9]

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.

-

Uptake: The pre-incubation solution is replaced with a solution containing a radiolabeled amino acid (e.g., [¹⁴C]leucine) and the test compound, and the cells are incubated for a specific time to allow for amino acid uptake.[4]

-

Stopping the Reaction: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[9]

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The amount of transported amino acid is quantified, and the percentage of inhibition by the test compound is calculated to determine the IC₅₀.

Cryo-Electron Microscopy (Cryo-EM)

Structural analysis of the B⁰AT1-Cinromide complex is performed using single-particle cryo-EM to elucidate the binding site and conformational state of the transporter.[2][5]

Logical Relationship for Structural Determination:

Methodology Overview:

-

Protein Expression and Purification: The B⁰AT1-ACE2 complex is expressed in a suitable cell line (e.g., HEK293) and purified.[3]

-

Complex Formation: The purified B⁰AT1-ACE2 complex is incubated with an excess of this compound.

-

Grid Preparation: The complex solution is applied to EM grids and rapidly frozen in liquid ethane to create a thin layer of vitrified ice.

-

Data Collection: The vitrified grids are imaged using a transmission electron microscope.

-

Image Processing: The collected images (micrographs) are processed to select individual particle images, which are then aligned and classified.

-

3D Reconstruction and Model Building: A high-resolution three-dimensional map of the complex is generated, into which an atomic model is built and refined. This reveals the precise binding location of this compound and the conformation of the transporter.[2][5]

Conclusion

The identification of an allosteric binding site for this compound on B⁰AT1 represents a significant advancement in the development of selective inhibitors for this transporter. The detailed understanding of its mechanism of action, supported by robust quantitative data and structural insights, provides a solid foundation for future drug discovery and development efforts targeting B⁰AT1 for the treatment of various metabolic diseases. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]

- 9. Molecular Basis for the Interaction of the Mammalian Amino Acid Transporters B0AT1 and B0AT3 with Their Ancillary Protein Collectrin - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of an Anticonvulsant: A Technical Guide to the Original Development of Cinromide

An In-depth Examination of the Preclinical and Clinical Journey of 3-bromo-N-ethylcinnamamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinromide (trans-3-bromo-N-ethylcinnamamide) was an investigational anticonvulsant agent developed by Burroughs Wellcome Co. that showed early promise in preclinical models of epilepsy. This technical guide provides a comprehensive overview of the original development of this compound, detailing its synthesis, preclinical pharmacology, and clinical evaluation. Despite demonstrating a broad spectrum of anticonvulsant activity in animal studies, including the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, its clinical development was ultimately halted. Pilot studies in patients with partial seizures revealed limited efficacy, significant central nervous system and gastrointestinal side effects, and a worsening of secondarily generalized seizures. This document consolidates the available quantitative data into structured tables, outlines the experimental protocols employed during its evaluation, and visualizes key conceptual frameworks of its development and proposed mechanism of action.

Preclinical Pharmacology

This compound's initial promise as an anticonvulsant was established through a series of preclinical screening models designed to identify agents with potential therapeutic benefit in epilepsy.

Anticonvulsant Screening Data

This compound demonstrated efficacy in standard rodent models of generalized seizures. The median effective dose (ED50) in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the leptazol (pentylenetetrazol)-induced seizure test, a model for myoclonic and absence seizures, are presented below.

| Preclinical Model | Species | Route of Administration | ED50 (mg/kg) |

| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 60 ± 11[1] |

| Maximal Electroshock (MES) | Mouse | Oral | 90 ± 15[1] |

| Leptazol (pentylenetetrazol)-induced seizures | Mouse | Intraperitoneal (i.p.) | 80 ± 15[1] |

| Leptazol (pentylenetetrazol)-induced seizures | Mouse | Oral | 300 ± 61[1] |

| Leptazol (pentylenetetrazol)-induced seizures | Rat | Intraperitoneal (i.p.) | 58 ± 11[1] |

Preclinical Models of Epilepsy

Experimental Workflow: Amygdala Kindling in Rats

A preliminary evaluation of this compound was conducted in a chronic primate model of focal epilepsy, the alumina-gel monkey model. In this model, the parent drug was found to have a short biological half-life of 1-2 hours, while its active metabolite, 3-bromocinnamamide, had a longer half-life of 4-6 hours.[3] The study suggested that this compound was efficacious at a plasma concentration range of 7-14 micrograms/ml of the metabolite.[3] During drug administration, secondarily generalized seizures were absent in most animals, and a significant decrease in EEG bursting was observed in several monkeys.[3]

Experimental Protocol: Alumina Gel Monkey Model

-

Induction of Epilepsy: A sterile suspension of aluminum hydroxide (alumina gel) is surgically injected into the sensorimotor cortex of rhesus monkeys. This induces the formation of a chronic epileptogenic focus.

-

Seizure Monitoring: Following a post-operative recovery period, animals are monitored for the development of spontaneous focal motor and secondarily generalized tonic-clonic seizures. Seizure activity is typically quantified through direct observation and electroencephalogram (EEG) recordings.

-

Drug Administration: In the reported study, this compound was administered via constant-rate intravenous infusion.[3] Three different concentrations (12, 24, and 36 mg/ml/hr) were used to achieve mean steady-state plasma levels of approximately 5, 10, and 20 micrograms/ml of the active metabolite.[3]

-

Efficacy Assessment: The efficacy of this compound was evaluated by comparing seizure frequency and EEG activity during drug administration to baseline periods.

Clinical Development

The promising preclinical profile of this compound led to its evaluation in clinical trials for the treatment of epilepsy in humans. However, the results from these studies were largely disappointing and ultimately led to the discontinuation of its development.

Pilot Study in Partial Epilepsy

A pilot study evaluated this compound as monotherapy in 11 adult outpatients with uncontrolled partial epilepsy.[4] The study employed a crossover design where patients were treated with phenytoin for 2 months, this compound for 4 months, and carbamazepine for 4 months.[4]

Key Findings:

-

Four of the 11 patients withdrew from the study during or shortly after the crossover to this compound due to increased seizure frequency or severity.[4]

-

Overall seizure control was not significantly different between this compound, phenytoin, and carbamazepine.[4]

-

During this compound administration, secondarily generalized seizure control was uniformly the worst.[4]

-

Prominent central nervous system (CNS) and gastrointestinal toxicity were observed during the first month of this compound treatment.[4]

Double-Blind, Placebo-Controlled Trial in Partial Seizures

A double-blind, placebo-controlled crossover study was conducted in 28 outpatients with partial seizures.[5] Patients received either this compound (1,200 to 4,800 mg/day) or a placebo as add-on therapy for two 12-week periods.[5]

Quantitative Seizure Data:

| Treatment Group | Median Baseline Seizure Frequency (seizures/week) | Median Seizure Frequency During Treatment (seizures/week) |

| This compound | 4.3 | 3.3[5] |

| Placebo | 2.5 | 2.9[5] |

This study did not demonstrate a beneficial effect of this compound over placebo for partial seizures.[5] A decrease in the average weekly seizure frequency was observed in 12 patients receiving this compound and 16 patients receiving placebo.[5]

Logical Relationship in this compound's Clinical Evaluation

Synthesis and Mechanism of Action

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for the original manufacturing of this compound by Burroughs Wellcome is not publicly available, the synthesis of cinnamamides, in general, can be achieved through the reaction of a cinnamoyl chloride with an appropriate amine. The synthesis of trans-3-bromo-N-ethylcinnamamide would likely involve the following conceptual steps:

-

Preparation of 3-Bromocinnamic Acid: This could be achieved through a Heck reaction between 3-bromo-iodobenzene and acrylic acid or through other established methods for the synthesis of cinnamic acid derivatives.

-

Conversion to 3-Bromocinnamoyl Chloride: The carboxylic acid would then be converted to the more reactive acyl chloride, for example, by using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Amidation: The final step would involve the reaction of 3-bromocinnamoyl chloride with ethylamine to form the desired amide, this compound.

Proposed Mechanism of Action

The precise molecular mechanism underlying the anticonvulsant effects of this compound was not fully elucidated during its original development. However, a study in the trigeminal nucleus of cats provided some insights into its neuropharmacological profile.[6]

The study found that intravenous administration of this compound (20-80 mg/kg) depressed excitatory transmission and facilitated segmental inhibition to a similar extent as phenytoin, a known sodium channel blocker.[6] This suggests a potential action on voltage-gated sodium channels to reduce neuronal hyperexcitability.

Furthermore, these doses of this compound also depressed periventricular inhibition, an effect similar to that of valproate and ethosuximide, which are known to act on T-type calcium channels.[6] This finding points towards a broader spectrum of activity that may involve modulation of different ion channels.

Proposed Signaling Pathways Affected by this compound

Conclusion

The development of this compound serves as a salient case study in the challenges of translating promising preclinical anticonvulsant activity into a clinically viable therapeutic. While demonstrating efficacy in multiple animal models, its clinical evaluation was hampered by a narrow therapeutic window, characterized by limited efficacy and significant toxicity. The findings from the early clinical trials, particularly the exacerbation of secondarily generalized seizures, underscored the complexities of predicting clinical outcomes from preclinical data. Although its development was abandoned, the story of this compound contributes to the broader understanding of anticonvulsant drug development and the critical need for a comprehensive evaluation of both efficacy and safety in well-designed clinical studies.

References

- 1. glpbio.com [glpbio.com]

- 2. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental anticonvulsant this compound in monkey model: preliminary efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in epilepsy: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A double-blind crossover study of this compound versus placebo in epileptic outpatients with partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on inhibitory and excitatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Cinromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of Cinromide, a selective inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19). This document details its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its activity.

Introduction

This compound has emerged as a valuable tool for studying the role of the neutral amino acid transporter B⁰AT1 and as a potential therapeutic agent for metabolic disorders characterized by amino acid imbalances. B⁰AT1, encoded by the SLC6A19 gene, is predominantly expressed in the apical membrane of intestinal and renal epithelial cells, where it plays a crucial role in the absorption and reabsorption of neutral amino acids. Inhibition of this transporter, therefore, offers a promising strategy for modulating systemic amino acid homeostasis.

Mechanism of Action

This compound functions as a potent and selective inhibitor of the B⁰AT1 transporter.[1][2][3] Structural and functional studies have revealed that this compound binds to an allosteric site located in the extracellular vestibule of the transporter.[4][5] This binding event prevents the conformational changes in transmembrane helices 1 and 6 that are essential for the translocation of amino acid substrates across the cell membrane.[4] By locking the transporter in an outward-open conformation, this compound effectively blocks the uptake of neutral amino acids.

Signaling Pathway of B⁰AT1 Inhibition by this compound

References

- 1. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

Cinromide: A Technical Guide for the Study of Amino Acid Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid homeostasis is a fundamental physiological process that ensures a balanced supply of amino acids for protein synthesis, energy metabolism, and the synthesis of various biomolecules. The disruption of this delicate balance is implicated in a range of pathologies, including metabolic disorders and neurological diseases. The study of amino acid transporters and their role in maintaining homeostasis is therefore of paramount importance. This technical guide focuses on cinromide, a potent and selective inhibitor of the neutral amino acid transporter SLC6A19 (also known as B⁰AT1), and its application as a tool to investigate amino acid homeostasis.

This compound, by blocking the primary route for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys, serves as a valuable pharmacological agent to mimic conditions of amino acid deprivation and to study the subsequent cellular responses.[1][2][3] This guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and a description of the key signaling pathways involved in the cellular response to amino acid limitation.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that selectively targets the solute carrier family 6 member 19 (SLC6A19), a sodium-dependent neutral amino acid transporter.[1] SLC6A19 is predominantly expressed on the apical membrane of epithelial cells in the small intestine and the proximal tubules of the kidney.[2][4] It is responsible for the uptake of a broad range of neutral amino acids, including branched-chain amino acids, aromatic amino acids, and others. The functional expression of SLC6A19 at the cell surface requires the accessory protein TMEM27 (collectrin) in the kidney or Angiotensin-Converting Enzyme 2 (ACE2) in the intestine.

By inhibiting SLC6A19, this compound effectively reduces the influx of neutral amino acids from the diet and prevents their reabsorption from the glomerular filtrate, leading to increased urinary excretion of these amino acids.[5][6][7] This action makes this compound a powerful tool to induce a state of controlled amino acid deprivation, allowing for the investigation of the downstream cellular and systemic responses to altered amino acid availability.

Quantitative Data: Inhibitory Potency of this compound and Analogs

The inhibitory activity of this compound and its structurally related analogs against SLC6A19 has been quantified using various cell-based functional assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound | Assay Type | IC₅₀ (µM) | Reference(s) |

| This compound | FLIPR Membrane Potential Assay | 0.5 | [8] |

| This compound | Stable Isotope Uptake Assay | 0.8 ± 0.1 | [9] |

| This compound | FLIPR Assay | 0.3 | [8] |

| Analog E4 | FLIPR Assay | 7.7 ± 1.9 | [9] |

| Analog CB3 | FLIPR Assay | 1.9 - 13.7 | [8] |

| Analog E18 | FLIPR Assay | 1.9 - 13.7 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on SLC6A19 activity.

FLIPR Membrane Potential (FMP) Assay

This assay indirectly measures the activity of electrogenic transporters like SLC6A19 by detecting changes in cell membrane potential upon substrate transport.

Objective: To determine the potency of this compound in inhibiting SLC6A19-mediated amino acid transport.

Materials:

-

CHO or MDCK cells stably expressing human SLC6A19 and its accessory subunit (e.g., TMEM27).[1]

-

FLIPR® Membrane Potential Assay Kit (e.g., Blue Dye).[10][11]

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with glucose).

-

This compound and other test compounds.

-

SLC6A19 substrate (e.g., L-isoleucine).

-

FLIPR® instrument.

Procedure:

-

Cell Plating: Seed the SLC6A19-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for the formation of a confluent monolayer.[10][12]

-

Dye Loading: Prepare the FLIPR Membrane Potential Assay dye solution according to the manufacturer's instructions.[10] Remove the culture medium from the cell plates and add the dye solution to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to load into the cells.[10]

-

Compound Preparation: Prepare serial dilutions of this compound and other test compounds in the assay buffer.

-

FLIPR Measurement:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Initiate the experiment by adding the SLC6A19 substrate (e.g., 2 mM L-isoleucine) to the wells. In the presence of the substrate, the transporter will be activated, leading to membrane depolarization and a change in fluorescence.

-

To test for inhibition, pre-incubate the cells with this compound for a short period before adding the substrate.

-

Monitor the fluorescence signal over time. The degree of inhibition is determined by the reduction in the fluorescence change in the presence of the inhibitor compared to the control (substrate alone).

-

-

Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Radiolabeled Amino Acid Uptake Assay

This assay directly measures the transport of a radiolabeled amino acid into cells, providing a quantitative assessment of transporter activity.

Objective: To directly quantify the inhibition of SLC6A19-mediated amino acid uptake by this compound.

Materials:

-

CHO-BC cells (CHO cells stably expressing B⁰AT1 and collectrin).[2][3]

-

35 mm culture dishes.

-

Radiolabeled amino acid (e.g., L-[U-¹⁴C]leucine or L-[U-¹⁴C]isoleucine).[2]

-

This compound and other test compounds.

-

Scintillation counter.

Procedure:

-

Cell Culture: Seed CHO-BC cells in 35 mm dishes and grow until they reach 80-90% confluency.[2][3]

-

Initiation of Transport:

-

Remove the culture medium and wash the cells three times with HBSS+G.[2][3]

-

Incubate the cells with HBSS+G containing the radiolabeled amino acid substrate (e.g., 150 µM L-[U-¹⁴C]leucine) and varying concentrations of this compound.[2][3] The incubation is typically carried out in a 37°C water bath for a short period (e.g., 6 minutes).[2][3]

-

-

Termination of Transport: To stop the uptake, rapidly wash the cells three times with ice-cold HBSS.

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of radiolabeled amino acid taken up by the cells.

-

-

Data Analysis: Determine the rate of amino acid uptake at different inhibitor concentrations and calculate the IC₅₀ value for this compound.

Signaling Pathways in Amino Acid Homeostasis

The inhibition of SLC6A19 by this compound, leading to amino acid deprivation, is expected to trigger intracellular amino acid sensing and signaling pathways. Two major pathways that regulate cellular responses to amino acid availability are the GCN2/ATF4 pathway and the mTOR pathway.

The GCN2/ATF4 Pathway: Responding to Amino Acid Deprivation

The General Control Nonderepressible 2 (GCN2) kinase is a key sensor of amino acid deficiency.[13][14] When intracellular levels of one or more amino acids become limiting, uncharged tRNAs accumulate and activate GCN2. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis but selectively increases the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[13] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis and transport, thereby helping the cell to cope with the amino acid shortage.

The mTOR Pathway: A Central Regulator of Cell Growth

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. mTORC1 is a master regulator of cell growth and proliferation and is highly sensitive to amino acid availability. In the presence of sufficient amino acids, mTORC1 is active and promotes anabolic processes such as protein synthesis and lipid synthesis, while inhibiting catabolic processes like autophagy. Conversely, amino acid deprivation leads to the inactivation of mTORC1. The GCN2/ATF4 pathway can also influence mTORC1 activity, for example, by inducing the expression of Sestrin2, which inhibits mTORC1.[14]

Experimental Workflow for Studying Amino Acid Homeostasis with this compound

A typical workflow for investigating the effects of this compound on amino acid homeostasis and related signaling pathways would involve a combination of in vitro and in vivo studies.

Conclusion

This compound is a specific and potent inhibitor of the neutral amino acid transporter SLC6A19, making it an invaluable tool for researchers studying amino acid homeostasis. By providing a means to pharmacologically induce a state of amino acid deprivation, this compound allows for the detailed investigation of the cellular and systemic responses to altered amino acid availability. This technical guide has provided a comprehensive overview of this compound's mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and the key signaling pathways involved. The use of this compound in conjunction with the described methodologies will undoubtedly contribute to a deeper understanding of the intricate mechanisms governing amino acid homeostasis and may aid in the development of novel therapeutic strategies for diseases associated with its dysregulation.

References

- 1. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRRT 2023 Meeting: Targeting Amino Acid Transport to Improve Acute Kidney Injury Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]

- 6. JCI Insight - Inhibiting neutral amino acid transport for the treatment of phenylketonuria [insight.jci.org]

- 7. Inhibiting neutral amino acid transport for the treatment of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. moleculardevices.com [moleculardevices.com]

- 11. biocompare.com [biocompare.com]

- 12. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]

- 13. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2 - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Cinromide and the SLC6A19 Transporter in the Context of Hartnup Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hartnup disease is an autosomal recessive disorder characterized by mutations in the SLC6A19 gene, leading to a defective B⁰AT1 neutral amino acid transporter. This impairment results in malabsorption of neutral amino acids in the intestine and kidneys, with clinical manifestations often linked to tryptophan and subsequent niacin deficiency. Cinromide has been identified as a potent and selective inhibitor of the SLC6A19 transporter. This technical guide provides a comprehensive overview of the foundational research on Hartnup disease and the pharmacology of this compound. It clarifies the role of this compound as a research tool and its potential therapeutic applications in other metabolic disorders, while also addressing the counterintuitive notion of its use in Hartnup disease. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the SLC6A19 transporter, its dysfunction in Hartnup disease, and the utility of specific inhibitors like this compound.

Pathophysiology of Hartnup Disease

Hartnup disease is caused by loss-of-function mutations in the SLC6A19 gene, which encodes the B⁰AT1 protein.[1] B⁰AT1 is a sodium-dependent neutral amino acid transporter primarily expressed on the apical membrane of intestinal and renal epithelial cells.[2][3] Its function is crucial for the absorption of neutral amino acids from dietary protein and their reabsorption from glomerular filtrate.[4]

Mutations in SLC6A19 lead to impaired transport of a range of neutral amino acids, including tryptophan, phenylalanine, leucine, and isoleucine.[5][6] The clinical manifestations of Hartnup disease are highly variable, with many individuals remaining asymptomatic.[7] When symptoms do occur, they are often triggered by factors such as poor diet, fever, or stress and can include a pellagra-like skin rash, cerebellar ataxia, and psychiatric disturbances.[4] These symptoms are largely attributed to the malabsorption of tryptophan, a precursor for the synthesis of niacin (vitamin B3), serotonin, and melatonin. The standard of care for symptomatic Hartnup disease involves a high-protein diet and niacin supplementation.[5][8]

This compound: A Potent Inhibitor of SLC6A19

This compound has been identified as a robust, selective, and reproducible inhibitor of the human SLC6A19 transporter (hSLC6A19).[9] Its inhibitory activity has been characterized through various in vitro assays, establishing it as a valuable tool for studying the function and pharmacology of B⁰AT1.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound and its analogs has been determined using multiple experimental platforms. The following tables summarize the available quantitative data.

| Compound | Assay Type | IC₅₀ (µM) | Reference |

| This compound | FLIPR Membrane Potential | 0.3 | [7] |

| This compound | Isotope-Labeled Uptake | 0.5 | [7] |

| This compound Analog 2 | FLIPR Membrane Potential | 1.2 | [10] |

| This compound Analog 2 | Isotope-Labeled Uptake | 2.5 | [10] |

| This compound Analog 3 | FLIPR Membrane Potential | 3.8 | [10] |

| This compound Analog 3 | Isotope-Labeled Uptake | 7.9 | [10] |

| This compound Analog 4 | FLIPR Membrane Potential | >30 | [10] |

| This compound Analog 4 | Isotope-Labeled Uptake | >30 | [10] |

Table 1: Inhibitory Potency (IC₅₀) of this compound and Analogs on SLC6A19.

Therapeutic Implications of SLC6A19 Inhibition

While inhibiting an already deficient transporter in Hartnup disease is not a viable therapeutic strategy, the pharmacological blockage of SLC6A19 is being explored for other metabolic conditions.[11] By reducing the absorption of neutral amino acids, particularly branched-chain amino acids (BCAAs), SLC6A19 inhibitors could be beneficial in conditions like phenylketonuria (PKU) and type 2 diabetes.[6][11][12] In PKU, reducing phenylalanine absorption is a primary therapeutic goal.[6] In type 2 diabetes, elevated BCAAs are associated with insulin resistance, and their reduction may improve metabolic health.[11]

Experimental Protocols